molecular formula C22H23N3O6 B270534 (2-{2-[(4-Benzoyl-1-piperazinyl)carbonyl]anilino}-2-oxoethoxy)acetic acid

(2-{2-[(4-Benzoyl-1-piperazinyl)carbonyl]anilino}-2-oxoethoxy)acetic acid

Cat. No. B270534
M. Wt: 425.4 g/mol
InChI Key: PCBDUWJVPKGCAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-{2-[(4-Benzoyl-1-piperazinyl)carbonyl]anilino}-2-oxoethoxy)acetic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is also known by the name of BOC-Lys(Mtt)-OH and is a derivative of lysine.

Mechanism of Action

The mechanism of action of (2-{2-[(4-Benzoyl-1-piperazinyl)carbonyl]anilino}-2-oxoethoxy)acetic acid is not well understood. However, it is believed that the compound acts as a peptide coupling reagent by forming an amide bond between the carboxyl group of one amino acid and the amino group of another amino acid. The compound is also believed to interact with the amino acid residues of the peptide chain, which can affect the conformation and function of the peptide.
Biochemical and Physiological Effects:
(2-{2-[(4-Benzoyl-1-piperazinyl)carbonyl]anilino}-2-oxoethoxy)acetic acid does not have any significant biochemical or physiological effects. However, it can affect the conformation and function of peptides, which can have downstream effects on biochemical and physiological processes.

Advantages and Limitations for Lab Experiments

The advantages of using (2-{2-[(4-Benzoyl-1-piperazinyl)carbonyl]anilino}-2-oxoethoxy)acetic acid in lab experiments include its high reactivity, which makes it an efficient peptide coupling reagent. The compound is also stable and easy to handle. However, the compound has some limitations, such as its high cost and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are several future directions for the use of (2-{2-[(4-Benzoyl-1-piperazinyl)carbonyl]anilino}-2-oxoethoxy)acetic acid. One potential direction is the development of new peptidomimetics for the treatment of various diseases. Another direction is the optimization of the synthesis method to make the compound more cost-effective and accessible. The compound can also be used in the development of new solid-phase peptide synthesis resins. Additionally, the compound can be used in the development of new peptide-based materials, such as hydrogels and nanomaterials, for various applications.

Synthesis Methods

The synthesis of (2-{2-[(4-Benzoyl-1-piperazinyl)carbonyl]anilino}-2-oxoethoxy)acetic acid involves the reaction of lysine with tert-butyloxycarbonyl (BOC) and 4-benzoyl-1-piperazinecarboxylic acid. The reaction takes place in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The product obtained is then treated with trifluoroacetic acid (TFA) to obtain the final product.

Scientific Research Applications

(2-{2-[(4-Benzoyl-1-piperazinyl)carbonyl]anilino}-2-oxoethoxy)acetic acid has various scientific research applications. It is widely used as a peptide coupling reagent in the synthesis of peptides. The compound is also used in the preparation of solid-phase peptide synthesis resins. It has potential applications in the field of drug discovery and development. The compound is used in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides. Peptidomimetics have potential applications in the treatment of various diseases, such as cancer, diabetes, and Alzheimer's disease.

properties

Product Name

(2-{2-[(4-Benzoyl-1-piperazinyl)carbonyl]anilino}-2-oxoethoxy)acetic acid

Molecular Formula

C22H23N3O6

Molecular Weight

425.4 g/mol

IUPAC Name

2-[2-[2-(4-benzoylpiperazine-1-carbonyl)anilino]-2-oxoethoxy]acetic acid

InChI

InChI=1S/C22H23N3O6/c26-19(14-31-15-20(27)28)23-18-9-5-4-8-17(18)22(30)25-12-10-24(11-13-25)21(29)16-6-2-1-3-7-16/h1-9H,10-15H2,(H,23,26)(H,27,28)

InChI Key

PCBDUWJVPKGCAE-UHFFFAOYSA-N

SMILES

C1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3NC(=O)COCC(=O)O

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3NC(=O)COCC(=O)O

Origin of Product

United States

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